![molecular formula C11H11ClOS2 B1364557 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one CAS No. 56944-67-3](/img/structure/B1364557.png)
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
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Description
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, also known as 1-chloro-3,3-bis(methylsulfanyl)-2-propen-1-one, is an organosulfur compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It has also been used in biochemistry and physiological studies, and has potential applications in drug development. Additionally, potential future directions for research will be explored.
Scientific Research Applications
Synthesis and Characterization of Diarylmethyl Sulfur and Selenium Compounds :
- This study focused on the synthesis of novel diarylmethyl sulfur and selenium compounds, including derivatives of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one. These compounds were characterized using various spectroscopic techniques and elemental analysis. This research contributes to the development of new organometallic compounds with potential applications in material science and chemistry (Bhasin et al., 2004).
Chalcogenation Studies :
- The paper discusses the chalcogenation of certain organic compounds with organic dichalcogenides. This process is relevant for the modification and creation of new organic molecules with potential applications in synthetic chemistry and materials science (Levanova et al., 2018).
Metal Ion Sensing :
- A study on thiomethoxychalcone-functionalized ferrocene ligands, which are structurally related to this compound, demonstrated their applicability in colorimetric sensing of metal ions, particularly mercury. This research is significant for environmental monitoring and the development of sensitive detection methods for metal ions (Ahamed et al., 2010).
Heterocyclization and Synthesis of Derivatives :
- Research into the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, a compound related to this compound, led to the formation of thiophene and pyrrole derivatives. This study is significant for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Rozentsveig et al., 2022).
Crystal Structure and Dielectric Studies :
- The crystal structure of 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one was analyzed, including intermolecular interactions and dielectric properties. This research contributes to the understanding of molecular interactions and properties of such compounds, which is valuable for the design of materials with specific electronic properties (Kumar et al., 2020).
Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide :
- This study explored the reactions of certain diketones with bis(trialkyltin) or bis(triphenyltin) sulfide. Understanding these reactions is important for the development of new synthetic routes in organic chemistry (Freeman et al., 1992).
properties
IUPAC Name |
1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQALXLMAXQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395144 |
Source
|
Record name | MS-1584 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56944-67-3 |
Source
|
Record name | MS-1584 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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